

A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)oxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

Cat. No.: B176440

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(3,4-Difluorophenyl)oxirane**, a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its principal applications in drug development.

Chemical Identity and Properties

2-(3,4-Difluorophenyl)oxirane is a fluorinated aromatic epoxide. Its chemical structure consists of an oxirane (epoxide) ring attached to a 3,4-difluorophenyl group. The presence of a chiral center at the carbon atom of the oxirane ring bonded to the phenyl group means it can exist as two enantiomers, (S) and (R), or as a racemic mixture.

IUPAC Names and CAS Numbers:

The nomenclature and Chemical Abstracts Service (CAS) numbers for **2-(3,4-Difluorophenyl)oxirane** are specific to its stereochemistry.

Compound Name	IUPAC Name	CAS Number
(S)-enantiomer	(2S)-2-(3,4-difluorophenyl)oxirane	1006376-63-1 [1] [2]
(R)-enantiomer	(2R)-2-(3,4-difluorophenyl)oxirane	1414348-36-9 [3]
Racemic mixture	2-(3,4-difluorophenyl)oxirane	111991-13-0

Physicochemical Data:

A summary of the key physicochemical properties is presented below.

Property	Value
Molecular Formula	C ₈ H ₆ F ₂ O [3]
Molecular Weight	156.13 g/mol [3]
Boiling Point	210-215 °C (estimated) [3]
Solubility	Miscible in THF, DCM, and ethanol [3]
¹ H NMR (CDCl ₃)	δ 2.75 (dd, J=5.2 Hz, 1H, CH ₂ O), 3.12 (m, 1H, CHO), 7.05–7.35 (m, 3H, aromatic) [3]
¹⁹ F NMR	δ -138.2 (d, J=21 Hz, F-3), -142.1 (d, J=21 Hz, F-4) [3]

Synthesis and Enantiomeric Resolution

The industrial synthesis of **2-(3,4-Difluorophenyl)oxirane** typically involves a two-step process: the formation of the racemic mixture followed by a kinetic resolution to isolate the desired enantiomer.

Synthesis of Racemic 2-(3,4-Difluorophenyl)oxirane

Experimental Protocol:

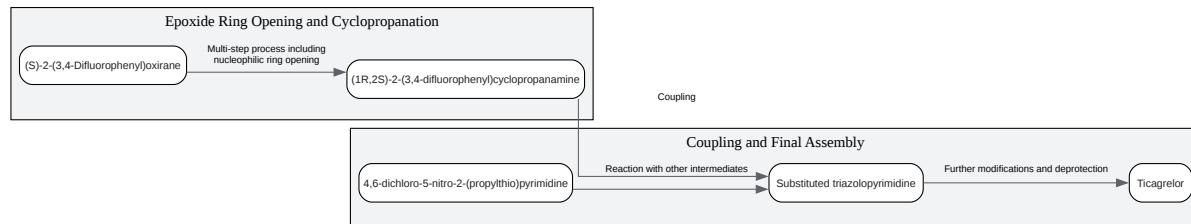
The synthesis of racemic **2-(3,4-difluorophenyl)oxirane** can be achieved through the cyclization of ω -chloro-3,4-difluoroacetophenone.[3]

- Reduction and Cyclization: ω -Chloro-3,4-difluoroacetophenone is treated with an aqueous solution of a reducing agent, such as potassium borohydride (KBH_4).
- Reaction Conditions: The reaction is typically carried out at a temperature of 50–80 °C under alkaline conditions (pH 10–12), which can be maintained by the addition of sodium hydroxide (NaOH).[3]
- Work-up and Isolation: After the reaction is complete, the racemic 3,4-difluorophenylloxirane is isolated. This method generally results in yields of 78–85%.[3]

Hydrolytic Kinetic Resolution of Racemic **2-(3,4-Difluorophenyl)oxirane**

The separation of the enantiomers is most commonly achieved through a hydrolytic kinetic resolution (HKR) catalyzed by a chiral SalenCo(II) complex.[3][4] This process selectively hydrolyzes one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Experimental Protocol:

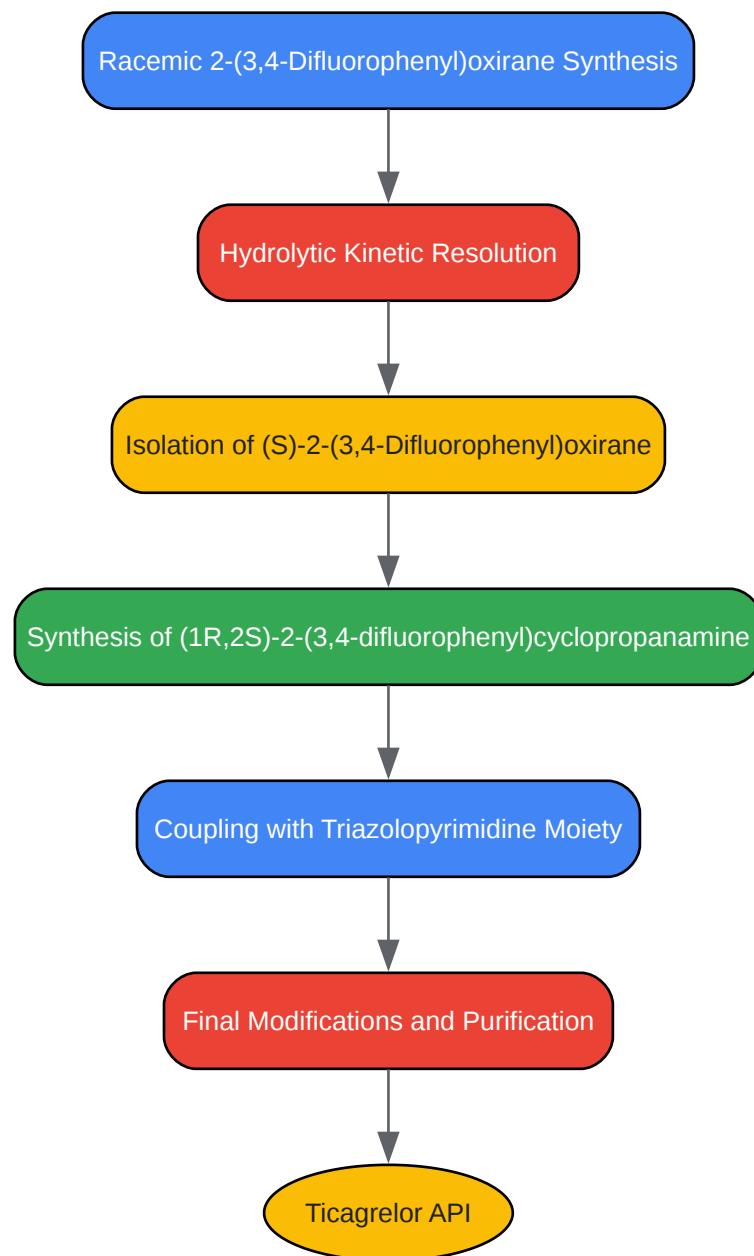

- Catalyst System: The racemic **2-(3,4-difluorophenyl)oxirane** is subjected to hydrolysis in the presence of a chiral catalyst, typically (R,R)-SalenCo(II) at a loading of 0.5–1.5 mol%.[3]
- Reaction Conditions: The reaction is carried out in a biphasic solvent system, such as water and tetrahydrofuran (THF) in a 3:1 v/v ratio.[3]
- Enantioselective Hydrolysis: The (R,R)-SalenCo(II) catalyst selectively catalyzes the hydrolysis of the (R)-enantiomer to the corresponding diol, (R)-1-(3,4-difluorophenyl)ethane-1,2-diol.
- Isolation of (S)-enantiomer: The unreacted (S)-**2-(3,4-Difluorophenyl)oxirane** can then be isolated with high enantiomeric excess (>99% ee).[3] The by-product, the (R)-diol, can be recycled by racemization and cyclization back to the racemic epoxide.[4]

Application in Drug Development: Synthesis of Ticagrelor

The primary application of **(S)-2-(3,4-Difluorophenyl)oxirane** is as a crucial chiral building block in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.^[3]

Synthetic Pathway to Ticagrelor

The synthesis of Ticagrelor from **(S)-2-(3,4-Difluorophenyl)oxirane** involves several key transformations. The initial step is the stereospecific ring-opening of the epoxide to form the key intermediate, **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine**. This intermediate is then coupled with a substituted triazolopyrimidine core to eventually yield Ticagrelor.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **(S)-2-(3,4-Difluorophenyl)oxirane** to Ticagrelor.

Experimental Workflow for Ticagrelor Synthesis

The following diagram outlines the general experimental workflow for the synthesis of Ticagrelor, highlighting the central role of **(S)-2-(3,4-Difluorophenyl)oxirane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Ticagrelor.

Other Potential Applications and Biological Activity

While the primary use of **2-(3,4-Difluorophenyl)oxirane** is in the synthesis of Ticagrelor, the oxirane moiety is a reactive functional group that can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. The biological activity of structurally similar fluoroaryl-substituted compounds is an active area of research, with some

analogs exhibiting potential as antimicrobial or anticancer agents. However, specific biological activities of **2-(3,4-Difluorophenyl)oxirane** itself, beyond its role as a synthetic intermediate, are not extensively documented in publicly available literature.

Conclusion

2-(3,4-Difluorophenyl)oxirane, particularly its (S)-enantiomer, is a high-value chemical intermediate with a critical role in the pharmaceutical industry. Its synthesis and enantiomeric purification through hydrolytic kinetic resolution are well-established processes. The primary driver for its demand is its integral role in the manufacturing of Ticagrelor. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the efficient and stereocontrolled production of this life-saving medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-2-(3,4-Difluorophenyl)oxirane (EVT-3163609) | 1006376-63-1 [evitachem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]
- 4. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)oxirane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176440#iupac-name-and-cas-number-for-2-3-4-difluorophenyl-oxirane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com